molecular formula C10H11NO5 B13868983 Methyl 2-(2-methyl-3-nitrophenoxy)acetate

Methyl 2-(2-methyl-3-nitrophenoxy)acetate

Cat. No.: B13868983
M. Wt: 225.20 g/mol
InChI Key: NHJTYTUYXALXMT-UHFFFAOYSA-N
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Description

Methyl 2-(2-methyl-3-nitrophenoxy)acetate is an organic compound with the molecular formula C10H11NO5 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a nitro group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-methyl-3-nitrophenoxy)acetate typically involves the esterification of 2-(2-methyl-3-nitrophenoxy)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methyl-3-nitrophenoxy)acetate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Reduction: 2-(2-methyl-3-aminophenoxy)acetic acid.

    Substitution: Various substituted phenoxyacetic acids depending on the nucleophile used.

    Hydrolysis: 2-(2-methyl-3-nitrophenoxy)acetic acid.

Scientific Research Applications

Methyl 2-(2-methyl-3-nitrophenoxy)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(2-methyl-3-nitrophenoxy)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-nitrophenoxy)acetate
  • Methyl 2-(4-nitrophenoxy)acetate
  • Ethyl 2-(2-nitrophenoxy)acetate

Uniqueness

Methyl 2-(2-methyl-3-nitrophenoxy)acetate is unique due to the presence of both a methyl and a nitro group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and its interactions with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H11NO5

Molecular Weight

225.20 g/mol

IUPAC Name

methyl 2-(2-methyl-3-nitrophenoxy)acetate

InChI

InChI=1S/C10H11NO5/c1-7-8(11(13)14)4-3-5-9(7)16-6-10(12)15-2/h3-5H,6H2,1-2H3

InChI Key

NHJTYTUYXALXMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OCC(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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